Ethanone, 1-phenyl-2-(9-fluorenylidene)-
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Overview
Description
Ethanone, 1-phenyl-2-(9-fluorenylidene)- is an organic compound with the molecular formula C21H14O It is characterized by the presence of a phenyl group and a fluorenylidene group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- typically involves the reaction of 2-acetylfluorene with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-(9-fluorenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and fluorenylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethanone, 1-phenyl-2-(9-fluorenylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(9-fluorenylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(triphenylphosphoranylidene)ethanone
- 1-Phenyl-2-(phenylamino)ethanone
- 2-Bromo-1-(4-isobutylphenyl)ethanone
Uniqueness
Ethanone, 1-phenyl-2-(9-fluorenylidene)- is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and the study of complex chemical reactions .
Properties
CAS No. |
5653-33-8 |
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Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-fluoren-9-ylidene-1-phenylethanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H |
InChI Key |
ZTFJPVNKTSSGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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